

# Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3-Cyanobenzoylated Compounds

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## Compound of Interest

Compound Name: 3-Cyanobenzoyl chloride

Cat. No.: B031201

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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic data of Methyl 3-Cyanobenzoate and a non-cyanated analogue, Methyl Benzoate, to provide a clear framework for structural confirmation of 3-cyanobenzoylated compounds.

The introduction of a cyano group into a benzoyl moiety significantly influences the electronic environment of the molecule, leading to characteristic changes in its spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic data for Methyl 3-Cyanobenzoate, a representative 3-cyanobenzoylated compound, and Methyl Benzoate as a structural alternative. The presented data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a practical toolkit for researchers to confirm the successful synthesis and structural integrity of 3-cyanobenzoylated compounds.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 3-Cyanobenzoate and Methyl Benzoate, highlighting the distinct features arising from the presence of the 3-cyano group.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Methyl 3-Cyanobenzoate	~8.25	s	-	H-2
	~8.15	d	~7.8	H-6
	~7.80	d	~7.8	H-4
	~7.55	t	~7.8	H-5
	3.95	s	-	-OCH <sub>3</sub>
Methyl Benzoate	8.03	m	-	H-2, H-6
	7.54	m	-	H-4
	7.42	m	-	H-3, H-5
	3.91	s	-	-OCH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Methyl 3-Cyanobenzoate	~164.5	C=O
~137.0	C-4	
~134.0	C-6	
~132.5	C-2	
~130.0	C-1	
~118.0	C $\equiv$ N	
~113.0	C-3	
~52.5	-OCH <sub>3</sub>	
Methyl Benzoate	167.0	C=O
132.9	C-4	
130.2	C-1	
129.5	C-2, C-6	
128.4	C-3, C-5	
52.1	-OCH <sub>3</sub>	

Table 3: Infrared (IR) Spectral Data (KBr, cm<sup>-1</sup>)

Compound	Frequency (cm <sup>-1</sup> )	Intensity	Assignment
Methyl 3-Cyanobenzoate	~3070	w	Aromatic C-H str.
	~2960	w	Aliphatic C-H str.
	~2230	m	C≡N str.
	~1725	s	C=O str.
	~1600, ~1480	m	Aromatic C=C str.
	~1280	s	C-O str.
Methyl Benzoate	3065	w	Aromatic C-H str. <a href="#">[1]</a>
	2955	w	Aliphatic C-H str.
	1724	s	C=O str. <a href="#">[1]</a>
	1602, 1452	m	Aromatic C=C str.
	1277	s	C-O str. <a href="#">[1]</a>

Table 4: Mass Spectrometry (EI-MS) Data

Compound	m/z	Relative Intensity (%)	Assignment
Methyl 3-Cyanobenzoate	161	Moderate	[M] <sup>+</sup>
	130	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
	102	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
Methyl Benzoate	136	High	[M] <sup>+</sup> <a href="#">[2]</a>
	105	High	[M - OCH <sub>3</sub> ] <sup>+</sup> <a href="#">[2]</a>
	77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of Methyl 3-Cyanobenzoate

A common method for the synthesis of Methyl 3-Cyanobenzoate is the Fischer esterification of 3-cyanobenzoic acid.

Materials:

- 3-Cyanobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask, dissolve 3-cyanobenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-Cyanobenzoate.

## Spectroscopic Analysis

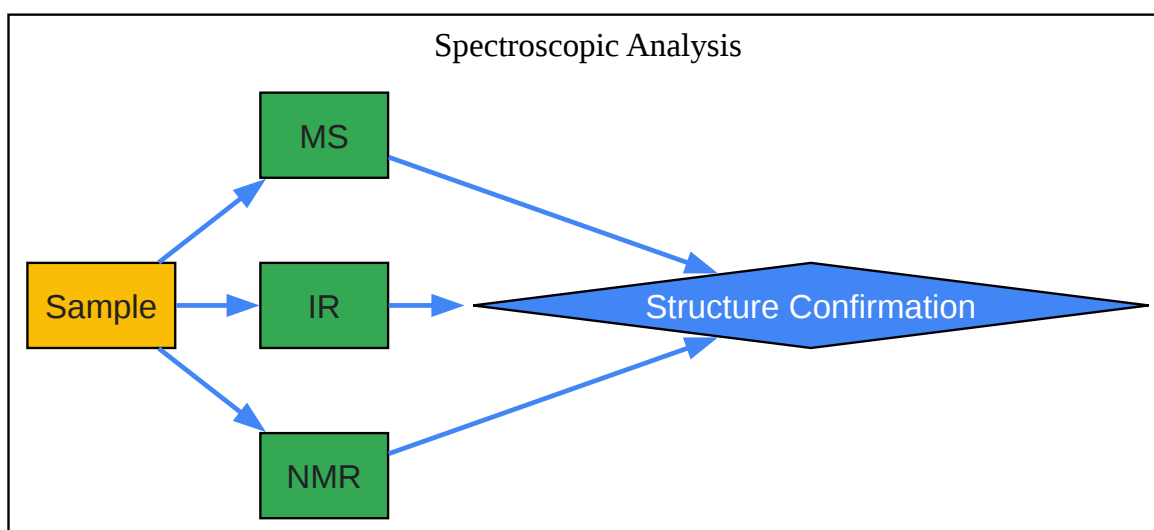
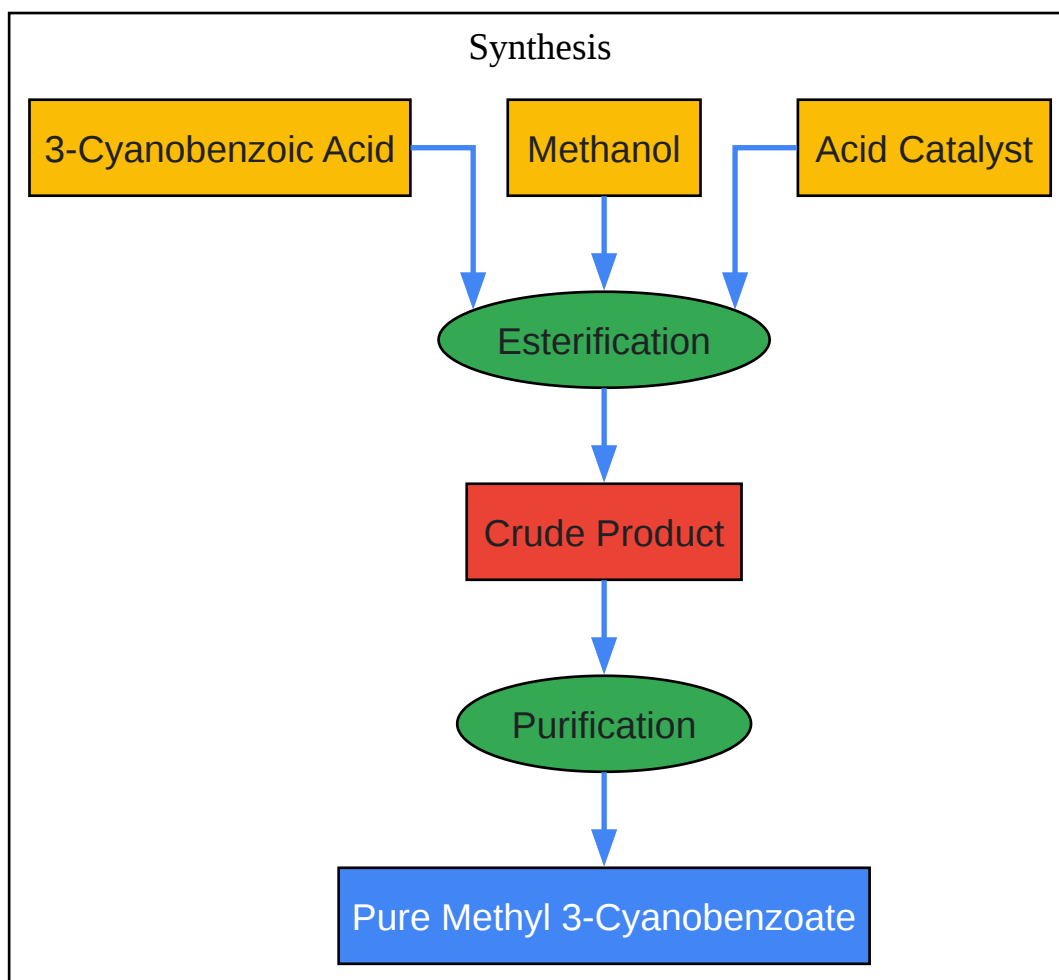
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, and the spectra are recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The fragmentation pattern is analyzed to determine the molecular weight and identify characteristic fragments of the compound.

## Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic confirmation of 3-cyanobenzoylated compounds.



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## References

- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
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